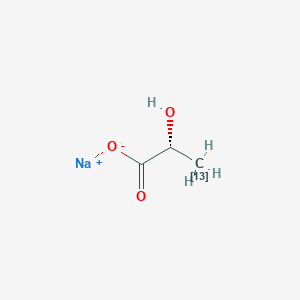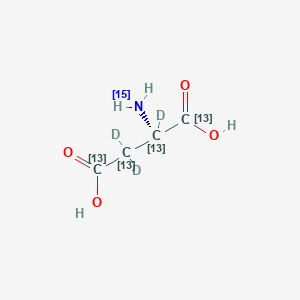
Potassium tantalum oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tantalum oxide, with the chemical formula KTaO₃, is a perovskite metal oxide semiconductor. It is known for its excellent electronic and optical properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium tantalum oxide can be synthesized through various methods. One common method involves the reaction of tantalum pentoxide (Ta₂O₅) with potassium carbonate (K₂CO₃) at high temperatures. The reaction typically occurs in a solid-state reaction furnace at temperatures around 1000°C .
Industrial Production Methods
In industrial settings, this compound is often produced through a process involving the fusion of niobium pentoxide (Nb₂O₅) with potassium oxide (K₂O) at elevated temperatures. The resulting product is then subjected to water leaching, evaporation, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Potassium tantalum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the presence of potassium, tantalum, and oxygen atoms .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. For example, it reacts with hydrofluoric acid (HF) to form tantalum fluoride (TaF₅) and potassium fluoride (KF). The reaction conditions typically involve elevated temperatures and controlled atmospheres to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include tantalum fluoride, potassium fluoride, and various intermediate compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium tantalum oxide has a wide range of scientific research applications due to its unique properties. It is used in:
Optoelectronics: Its high refractive index and good absorption properties make it suitable for use in optoelectronic devices.
Photocatalysis: It is an effective photo-assistive agent for water electrolysis and other photocatalytic processes.
Luminescence: Its electronic properties make it valuable in luminescent materials and devices.
Tunable Microwave Devices: It is used in the development of tunable microwave devices due to its dielectric properties.
Mechanism of Action
The mechanism of action of potassium tantalum oxide is primarily related to its electronic structure. The compound’s electronic properties are influenced by the arrangement of potassium, tantalum, and oxygen atoms in its crystal lattice. This arrangement allows for efficient absorption and emission of light, making it useful in optoelectronic and luminescent applications . Additionally, its high dielectric constant and low loss properties make it suitable for use in microwave devices .
Comparison with Similar Compounds
Potassium tantalum oxide is often compared with other perovskite metal oxide semiconductors, such as barium titanate (BaTiO₃), potassium niobate (KNbO₃), and strontium titanate (SrTiO₃). While these compounds share similar crystal structures, this compound is unique due to its combination of high refractive index, good absorption properties, and excellent dielectric properties . This makes it particularly valuable in applications requiring high-performance electronic and optical materials.
List of Similar Compounds
- Barium titanate (BaTiO₃)
- Potassium niobate (KNbO₃)
- Strontium titanate (SrTiO₃)
Properties
Molecular Formula |
KO3Ta |
|---|---|
Molecular Weight |
268.044 g/mol |
IUPAC Name |
potassium;oxido(dioxo)tantalum |
InChI |
InChI=1S/K.3O.Ta/q+1;;;-1; |
InChI Key |
GTFKZOWFWFAWLD-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Ta](=O)=O.[K+] |
physical_description |
White odorless powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)









![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)


